tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Overview
Description
Tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C9H21N3O2 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N1-Boc-diethylenetriamine, also known as tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate or N1-Boc-2,2’-iminodiethylamine, is a triamine . It is primarily used as a linker in the synthesis of nucleotides and nucleobases . The primary targets of this compound are unactivated carbamates and ureas .
Mode of Action
N1-Boc-diethylenetriamine interacts with its targets through a chemoselective direct cleavage . The compound’s mode of action results in the cleavage of unactivated carbamates and ureas .
Biochemical Pathways
The biochemical pathways affected by N1-Boc-diethylenetriamine involve the synthesis of nucleotides and nucleobases . The compound serves as a building block in these pathways, facilitating the formation of complex structures . The downstream effects of these pathways include the production of nucleotides such as adenosine triphosphate (ATP) .
Pharmacokinetics
The compound’s molecular weight (20328 g/mol) and structure may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of N1-Boc-diethylenetriamine’s action is the effective cleavage of unactivated carbamates and ureas . This leads to the production of products in good yield . Additionally, the compound’s action facilitates the synthesis of nucleotides and nucleobases .
Biochemical Analysis
Biochemical Properties
N1-Boc-diethylenetriamine has resonance energy transfer interactions with naphthalimide, hydrogen bonding interactions with adenosine, and fluorescence emission from the naphthalimide group . This suggests that N1-Boc-diethylenetriamine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that N1-Boc-diethylenetriamine can be used to synthesize ATP , which is a crucial molecule in cellular metabolism and signaling pathways. Therefore, N1-Boc-diethylenetriamine may indirectly influence cell function by affecting ATP levels.
Molecular Mechanism
Its ability to interact with adenosine and naphthalimide suggests that it may bind to biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its role in ATP synthesis , it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound.
Metabolic Pathways
N1-Boc-diethylenetriamine is involved in the synthesis of ATP , suggesting that it may interact with enzymes and cofactors in metabolic pathways related to ATP production.
Transport and Distribution
Given its role in ATP synthesis , it may be transported to sites where ATP production occurs.
Subcellular Localization
Given its role in ATP synthesis , it may be localized to mitochondria, where ATP production primarily occurs.
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGYFNJIMVFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394379 | |
Record name | N1-Boc-diethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193206-49-4 | |
Record name | N1-Boc-diethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Boc-2,2'-iminodiethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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